{2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}(phenyl)methanone
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Overview
Description
1-BENZOYL-2,2-DIMETHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoyl group, a dimethyl group, and a piperazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-2,2-DIMETHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-2,2-DIMETHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine moiety.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted quinoline and piperazine derivatives.
Scientific Research Applications
1-BENZOYL-2,2-DIMETHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2,2-DIMETHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-BENZOYL-2,2-DIMETHYL-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROQUINOLINE: shares structural similarities with other quinoline derivatives and piperazine-containing compounds.
Uniqueness
- The unique combination of the benzoyl group, dimethyl group, and piperazine moiety distinguishes this compound from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H29N3O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[2,2-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H29N3O/c1-24(2)17-20(18-26-15-13-25(3)14-16-26)21-11-7-8-12-22(21)27(24)23(28)19-9-5-4-6-10-19/h4-12,17H,13-16,18H2,1-3H3 |
InChI Key |
HFYWQTOUENGAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C)C |
Origin of Product |
United States |
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